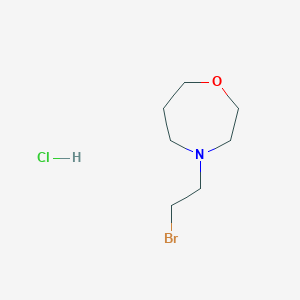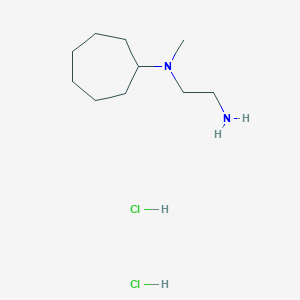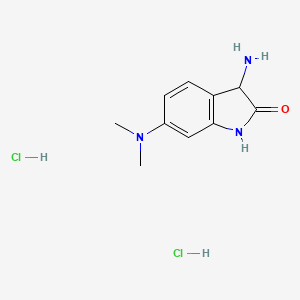
3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one dihydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one dihydrochloride” is not available in the current literature .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the available sources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, etc. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the current literature .Wissenschaftliche Forschungsanwendungen
Understanding Psychoactive Substance Effects
3-Amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one dihydrochloride, as a structural analog of indoles and substituted phenethylamines, is seen in the context of psychoactive substances. Research highlights the clinical characteristics and laboratory investigations related to intoxications of such substances. Findings demonstrate the severe clinical toxicity associated with these substances, indicating a consistent presence of a sympathomimetic toxidrome and symptoms related to serotonin toxicity in severe cases (Bäckberg et al., 2014).
Hepatic Protection Roles
Indoles, including specific derivatives, have shown significant hepatic protective effects in chronic liver injuries such as viral hepatitis, hepatic steatosis, and hepatocellular carcinoma. They modulate enzymes relevant to hepatitis viral replication and other hepatotoxic substances, providing a broad spectrum of protective effects like anti-fibrosis, anti-tumor, and immunomodulatory effects (Wang et al., 2016).
Analytical Applications in Agriculture and Biomedical Sciences
The reaction of ninhydrin with primary amino groups, which is a characteristic chemical reaction of certain amino acids, peptides, and proteins, has pivotal applications across various disciplines including agriculture, biomedical, and environmental sciences. This reaction is critical for the detection, isolation, and analysis of compounds relevant to these fields (Friedman, 2004).
Indole Synthesis and Classification
The compound falls under the umbrella of indole synthesis, a field that is crucial in organic chemistry due to the wide range of biological activities associated with indole alkaloids. The review and classification of indole syntheses provide a comprehensive framework for understanding the methods and approaches to indole synthesis, highlighting the importance of these compounds in various fields (Taber & Tirunahari, 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “3-amino-6-(dimethylamino)-2,3-dihydro-1H-indol-2-one dihydrochloride” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. These studies could provide valuable insights into the potential applications of this compound .
Eigenschaften
IUPAC Name |
3-amino-6-(dimethylamino)-1,3-dihydroindol-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.2ClH/c1-13(2)6-3-4-7-8(5-6)12-10(14)9(7)11;;/h3-5,9H,11H2,1-2H3,(H,12,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUDWPSZPQVIEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(C(=O)N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1383257.png)
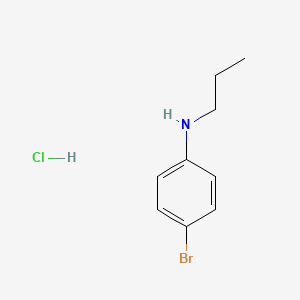
![1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B1383261.png)
![8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B1383265.png)
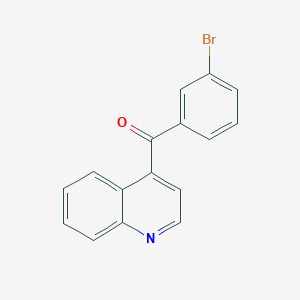
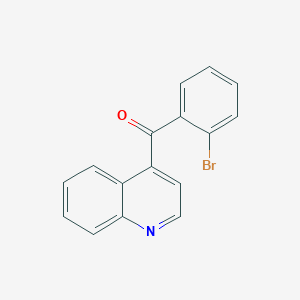
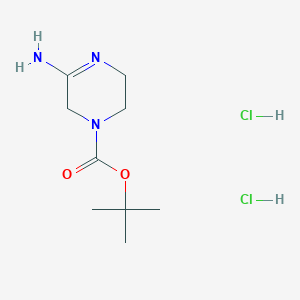
![1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1383272.png)
